molecular formula C22H16N4O2 B2500209 3-(3-([1,1'-biphenyl]-4-yl)-4-(2,2-dicyanovinyl)-1H-pyrazol-1-yl)propanoic acid CAS No. 882223-50-9

3-(3-([1,1'-biphenyl]-4-yl)-4-(2,2-dicyanovinyl)-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B2500209
CAS No.: 882223-50-9
M. Wt: 368.396
InChI Key: JSNLGGBQGVJCCG-UHFFFAOYSA-N
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Description

3-(3-([1,1’-biphenyl]-4-yl)-4-(2,2-dicyanovinyl)-1H-pyrazol-1-yl)propanoic acid is a complex organic compound with a unique structure that includes a biphenyl group, a dicyanovinyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-([1,1’-biphenyl]-4-yl)-4-(2,2-dicyanovinyl)-1H-pyrazol-1-yl)propanoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrazole ring, the introduction of the biphenyl group, and the addition of the dicyanovinyl group. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may also include purification steps such as recrystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

3-(3-([1,1’-biphenyl]-4-yl)-4-(2,2-dicyanovinyl)-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The biphenyl and pyrazole rings can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3-([1,1’-biphenyl]-4-yl)-4-(2,2-dicyanovinyl)-1H-pyrazol-1-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound can be used in the production of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 3-(3-([1,1’-biphenyl]-4-yl)-4-(2,2-dicyanovinyl)-1H-pyrazol-1-yl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as its role in a chemical reaction or its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(1,1’-biphenyl-2-yloxy)propanoic acid: This compound shares the biphenyl and propanoic acid moieties but lacks the pyrazole and dicyanovinyl groups.

    Propanoic acid derivatives: Various derivatives of propanoic acid may have similar chemical properties but differ in their specific functional groups and applications.

Uniqueness

The uniqueness of 3-(3-([1,1’-biphenyl]-4-yl)-4-(2,2-dicyanovinyl)-1H-pyrazol-1-yl)propanoic acid lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[4-(2,2-dicyanoethenyl)-3-(4-phenylphenyl)pyrazol-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O2/c23-13-16(14-24)12-20-15-26(11-10-21(27)28)25-22(20)19-8-6-18(7-9-19)17-4-2-1-3-5-17/h1-9,12,15H,10-11H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNLGGBQGVJCCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN(C=C3C=C(C#N)C#N)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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